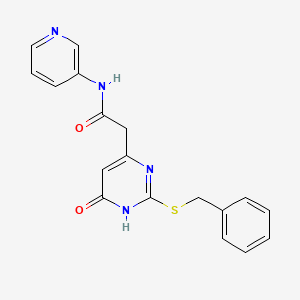
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring structure with four carbon atoms and two nitrogen atoms . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and are often used in the design of new drugs .
Scientific Research Applications
Antimicrobial Activity
Compounds similar to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide have been studied for their antimicrobial properties. For instance, derivatives of pyrimidinone, a related compound, have shown significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Crystal Structures and Molecular Conformations
The crystal structures of compounds similar to the one , specifically those containing diamino-pyrimidine sulfanyl acetamides, have been investigated. These studies focus on the molecular conformation and the inclination of pyrimidine rings relative to attached benzene rings, which is essential for understanding the compound's chemical behavior and potential applications (Subasri et al., 2016; Subasri et al., 2017).
Inhibition of Enzymes
Some compounds with a structure similar to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide have been identified as potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. These enzymes are targets in cancer therapy, and compounds inhibiting these enzymes have potential as anticancer drugs (Gangjee et al., 2008).
Anticancer Activity
Derivatives of pyrimidinone have been synthesized and evaluated for their potential anticancer activity. Some of these compounds demonstrated significant activity against cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Su et al., 1986).
Role in Histamine Receptor Ligands
Related 2-aminopyrimidine compounds have been synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in treating inflammation and pain, which could be relevant for compounds structurally similar to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide (Altenbach et al., 2008).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a topic of research, providing insights into their chemical properties and potential applications in various fields, including medicinal chemistry (Yale & Spitzmiller, 1977; Nunna et al., 2014).
Inhibitor of Cholesterol O-Acyltransferase
Compounds with a similar structure have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase, which is important in the treatment of diseases involving overexpression of this enzyme (Shibuya et al., 2018).
Anti-inflammatory Activity
Pyrimidinone derivatives have been synthesized with potential anti-inflammatory activity, comparable to known anti-inflammatory drugs like Prednisolone. This suggests that similar compounds could be explored for their anti-inflammatory properties (Amr et al., 2007).
properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(20-14-7-4-8-19-11-14)9-15-10-17(24)22-18(21-15)25-12-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPCTGUUBKGPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

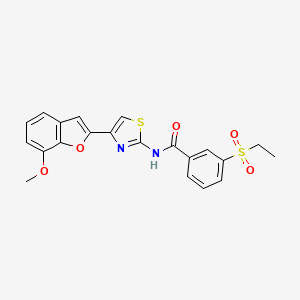
![(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2656966.png)
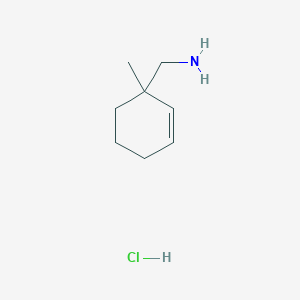
![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2656976.png)
![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2656978.png)
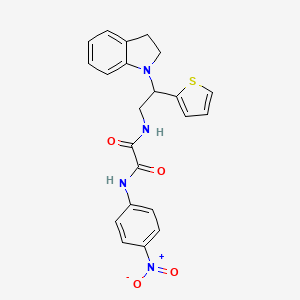
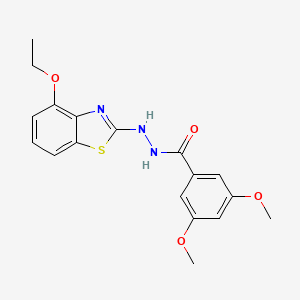
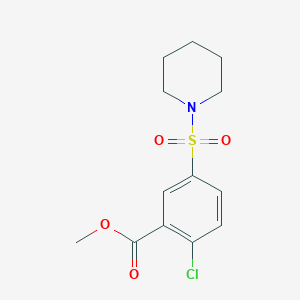
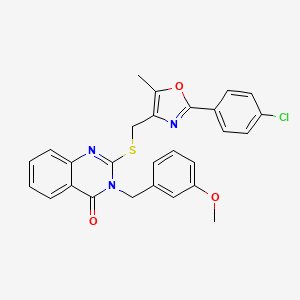

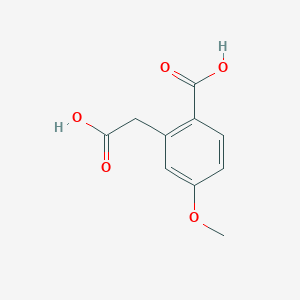
![3-[(2,5-dimethylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2656985.png)
![8-chloro-2-(2-methoxyacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2656987.png)